molecular formula C19H13N3O3 B6123477 N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide

Cat. No. B6123477
M. Wt: 331.3 g/mol
InChI Key: AQTVJCFWZLPZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide, also known as PD173074, is a small molecule inhibitor of fibroblast growth factor receptor 1 (FGFR1). It was first identified in the early 2000s and has since been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide selectively inhibits FGFR1, a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. By inhibiting FGFR1, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide blocks downstream signaling pathways that promote cell growth and survival, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in tumor metastasis.

Advantages and Limitations for Lab Experiments

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide is a potent and selective inhibitor of FGFR1, making it a valuable tool for studying the role of FGFR1 in various biological processes. However, it has some limitations in terms of its solubility and stability, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide, including the development of more potent and selective FGFR inhibitors, the investigation of its potential therapeutic applications in other diseases beyond cancer, and the exploration of combination therapies that could enhance its efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on cell proliferation, apoptosis, and angiogenesis, as well as its potential toxicity and side effects in vivo.

Synthesis Methods

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide can be synthesized using a multi-step process involving the reaction of 2-furancarboxylic acid with 4-bromoaniline, followed by a series of chemical transformations to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies for the treatment of breast cancer, lung cancer, and glioblastoma.

properties

IUPAC Name

N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18-14-4-1-2-5-15(14)21-17(22-18)12-7-9-13(10-8-12)20-19(24)16-6-3-11-25-16/h1-11H,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTVJCFWZLPZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.